molecular formula C27H51N3O7 B13756701 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol CAS No. 51658-23-2

2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol

Cat. No.: B13756701
CAS No.: 51658-23-2
M. Wt: 529.7 g/mol
InChI Key: BWRQCLMICTXBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is a heterocyclic organic compound with the molecular formula C27H51N3O7 and a molecular weight of 529.71 g/mol . It is known for its complex structure, which includes multiple hydroxyl and amino groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenols. These products have diverse applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is unique due to its specific combination of hydroxyl and amino groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .

Properties

CAS No.

51658-23-2

Molecular Formula

C27H51N3O7

Molecular Weight

529.7 g/mol

IUPAC Name

2,4,6-tris[[bis(2-hydroxypropyl)amino]methyl]phenol

InChI

InChI=1S/C27H51N3O7/c1-18(31)9-28(10-19(2)32)15-24-7-25(16-29(11-20(3)33)12-21(4)34)27(37)26(8-24)17-30(13-22(5)35)14-23(6)36/h7-8,18-23,31-37H,9-17H2,1-6H3

InChI Key

BWRQCLMICTXBSB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC(=C(C(=C1)CN(CC(C)O)CC(C)O)O)CN(CC(C)O)CC(C)O)CC(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.